molecular formula C10H10N2O3 B107775 Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate CAS No. 18619-97-1

Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate

Cat. No. B107775
CAS RN: 18619-97-1
M. Wt: 206.2 g/mol
InChI Key: RJJRKBMJIICKDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of various esters with malonic acid derivatives or other specific reagents. For instance, a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully synthesized and characterized using techniques such as XRD, GC–MS analysis, element analysis, and NMR spectroscopy . Similarly, the synthesis of cyano(ethoxycarbonothioylthio)methyl benzoate, which contains a cyano group and an ethyl moiety, was shown to be an excellent one-carbon radical equivalent for introducing an acyl unit via xanthate transfer radical addition to olefins .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray single-crystal analysis and supported by quantum chemical calculations using density functional theory (DFT). For example, the structure of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones was thoroughly characterized, and the results from DFT calculations were in good agreement with the experimental data .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been analyzed using various spectroscopic techniques and theoretical approaches. A detailed spectroscopic analysis of ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate was carried out, and the molecule was found to be a strong electrophile based on its global electrophilicity index . Additionally, the reactivity of cyano(ethoxycarbonothioylthio)methyl benzoate in radical addition reactions was demonstrated, showing its potential for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures can be inferred from their synthesis and molecular structure analysis. For instance, the stability of the molecule arising from hyperconjugative interactions and charge delocalization was analyzed using natural bond orbital (NBO) analysis for the methoxy substituted phenylazo pyridones . The vibrational, NMR, and NBO analyses confirm the existence of the compounds in their respective forms and provide information on their stability and reactivity .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate and its derivatives are frequently involved in complex chemical synthesis processes. For instance, Zhou et al. (2008) detailed the successful synthesis of a novel ethyl compound closely related to your query. They thoroughly characterized the compound's structure using X-ray diffraction (XRD), GC–MS analysis, element analysis, and NMR spectroscopy, providing a comprehensive understanding of its molecular structure and potential applications in chemical research (Zhou et al., 2008).

Applications in Material Science

In material science, compounds like Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate are used to develop new materials with unique properties. Elkanzi et al. (2020) synthesized a novel compound similar to Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate for potential use in organic photodiode applications. They explored the optical characterizations of these compounds, which could be crucial in the development of new electronic materials (Elkanzi et al., 2020).

Pharmaceutical Research

In pharmaceutical research, derivatives of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate may have potential applications. For example, Śladowska (1992) investigated the synthesis and action of derivatives related to this compound, finding analgesic and anxiolytic activity in one of the synthesized compounds (Śladowska, 1992).

Dye and Pigment Development

Compounds like Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate are also significant in the synthesis of dyes and pigments. Alnajjar et al. (2013) conducted a study on the synthesis of monoazo disperse dyes derived from nicotinic acid derivatives, which demonstrates the role of such compounds in the development of new dyes with potential industrial applications (Alnajjar et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P280, and P305+P351+P338 .

properties

IUPAC Name

ethyl 3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-3-15-10(14)7-4-6(2)12-9(13)8(7)5-11/h4H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJRKBMJIICKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=C1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280583
Record name Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate

CAS RN

18619-97-1
Record name 18619-97-1
Source DTP/NCI
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Record name Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-2-hydroxy-6-methyl-isonicotinic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Schmidt, S Reber, MH Bolli… - Organic Process Research …, 2012 - ACS Publications
… The required substrate ethyl 3-cyano-2-hydroxy-6-methylisonicotinate 16 was obtained from condensation of acetopyruvate 15 with cyanoacetamide following literature protocols (…
Number of citations: 26 pubs.acs.org

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